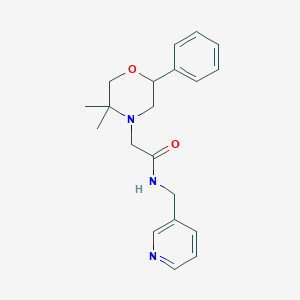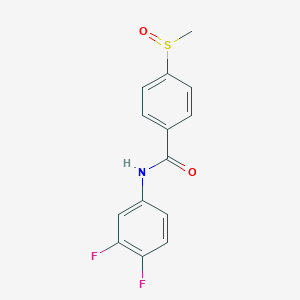![molecular formula C12H17ClN2 B7562698 N-[(3-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562698.png)
N-[(3-chlorophenyl)methyl]piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as 3-CPMP and has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of N-[(3-chlorophenyl)methyl]piperidin-3-amine is based on its ability to inhibit the reuptake of dopamine by the presynaptic nerve terminal. This leads to an increase in dopamine concentration in the synaptic cleft, which results in enhanced dopamine neurotransmission. The compound has been found to have a high affinity for DAT, which makes it a potent inhibitor of dopamine reuptake.
Biochemical and Physiological Effects
Studies have shown that this compound has a significant impact on the biochemical and physiological processes in the brain. The compound has been found to increase dopamine release, which results in enhanced locomotor activity and improved cognitive function. Additionally, it has been shown to have anxiolytic effects and can reduce the symptoms of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(3-chlorophenyl)methyl]piperidin-3-amine is its high selectivity for DAT. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, the compound has some limitations, including its potential toxicity and the need for careful handling during experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-chlorophenyl)methyl]piperidin-3-amine. One potential area of research is the development of more selective and potent DAT inhibitors that can be used for the treatment of neurological disorders. Additionally, further studies are needed to investigate the long-term effects of the compound on the brain and its potential for abuse. Finally, research is needed to understand the role of this compound in the regulation of other neurotransmitters, such as serotonin and norepinephrine.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in the field of neuroscience. Its ability to selectively inhibit dopamine reuptake makes it a valuable tool for the study of various neurological disorders. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential limitations.
Synthesemethoden
The synthesis of N-[(3-chlorophenyl)methyl]piperidin-3-amine is achieved through the reaction of 3-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and is followed by the purification of the resulting compound through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(3-chlorophenyl)methyl]piperidin-3-amine has been extensively studied for its potential applications in the field of neuroscience. Research has shown that the compound acts as a selective dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12/h1,3-4,7,12,14-15H,2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRPGGQBQODJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-fluorophenyl)-N-[(1-methylcyclopentyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7562618.png)
![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)
![1-(1H-indol-3-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7562639.png)
![N-carbamoyl-2-[[5-(ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7562644.png)

![N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine](/img/structure/B7562659.png)

![1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B7562665.png)
![1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562671.png)
![1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562678.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562701.png)

![(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7562712.png)